molecular formula C8H6FNS B8674682 4-Fluoro-2-(methylthio)benzonitrile

4-Fluoro-2-(methylthio)benzonitrile

Cat. No.: B8674682
M. Wt: 167.21 g/mol
InChI Key: QZJDWDYPVSMWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(methylthio)benzonitrile is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

4-fluoro-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6FNS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3

InChI Key

QZJDWDYPVSMWHX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-difluorobenzonitrile (2.0 g, 14.38 mmol) and thiomethoxide (1.02 g, 14.38 mmol) were placed in an oven dried 100 mL round bottom flask fitted with a reflux condenser. Toluene (40 mL) was added and the reaction solution was put under an atmosphere of Argon. The reaction was heated to 90 deg C. over 48 hours. The crude reaction was cooled and concentrated in vacuo. The residue was taken up in methylene chloride and extracted with water. The organic phase was dried (MgSO4), filtered and concentrated to afford a white solid. The solid was dissolved in a minimal amount of methylene chloride and purified on an ISCO column (110 g silica) with a gradient of 100% hexanes to 80% hexanes/20% ethylacetate over 15 min, then 20% EtOAc/80% Hexanes for 5 min. The collected fractions were evaporated in vacuo to afford the desired material in a 7.5:1 ratio 4-fluoro-2-(methylthio)benzonitrile: 2-fluoro-4-(methylthio)benzonitrile. The white solid was carried on to the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.